![molecular formula C21H23Cl2NO B2464764 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime CAS No. 338392-53-3](/img/structure/B2464764.png)
1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime
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Description
Scientific Research Applications
Crystal Structure Analysis : Compounds similar to 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime have been synthesized and analyzed for their crystal structures. For example, the crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime was studied, revealing details about its molecular conformation and interactions within the crystal (Zheng, Cui, & Rao, 2014). Such studies are crucial for understanding the physical and chemical properties of these compounds.
Heterocyclic Synthesis : Research has shown that oxime compounds, closely related to the one , can be used in the synthesis of various heterocyclic systems. For instance, benzoin-α-oxime was utilized to produce a range of dioxazines and dioxazepines, highlighting the potential of oximes in synthetic organic chemistry (Singh & Singh, 2004).
Molecular Docking and Computational Studies : Some oxime derivatives have been synthesized and evaluated for their antibacterial properties, using molecular docking and computational studies to explore their interaction mechanisms with enzymes and other biological targets. For example, a study on 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime derivatives demonstrated this approach (Chaudhary, Shukla, & Kant, 2021).
Anticonvulsant and Antimicrobial Activities : Derivatives of ethanone oximes have been explored for their potential anticonvulsant and antimicrobial activities. For example, the study of oxime and oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone revealed significant biological activities (Karakurt et al., 2001).
Cancer Research : In the field of cancer research, oxime ethers with different moieties have been studied for their cytotoxicity against cancer cell lines. This includes research on compounds like 1-(benzofuran-2-yl)ethan-1-one oxime, indicating the potential of oxime derivatives in chemotherapy (Kosmalski et al., 2022).
properties
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO/c1-13(2)15-7-9-16(10-8-15)18-11-17(18)14(3)24-25-12-19-20(22)5-4-6-21(19)23/h4-10,13,17-18H,11-12H2,1-3H3/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHIOBRWISNHCM-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC2C(=NOCC3=C(C=CC=C3Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2CC2/C(=N/OCC3=C(C=CC=C3Cl)Cl)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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